molecular formula C10H5ClFN3O B8344872 (6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone

(6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone

Cat. No.: B8344872
M. Wt: 237.62 g/mol
InChI Key: PLFYIKBMIGUBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyridin-2-yl)(3-fluoropyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C10H5ClFN3O and its molecular weight is 237.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5ClFN3O

Molecular Weight

237.62 g/mol

IUPAC Name

(6-chloropyridin-2-yl)-(3-fluoropyrazin-2-yl)methanone

InChI

InChI=1S/C10H5ClFN3O/c11-7-3-1-2-6(15-7)9(16)8-10(12)14-5-4-13-8/h1-5H

InChI Key

PLFYIKBMIGUBHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)C2=NC=CN=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,6,6-tetramethylpiperidine (1.729 g, 2.066 mL, 12.24 mmol) was dissolved in THF (20.00 mL) and cooled to −30° C. under nitrogen. BuLi (4.488 mL of 2.5 M, 11.22 mmol) was added dropwise and the reaction allowed to warm to 0° C. Stir at this temperature for 10 minutes then cooled to −78° C. A solution of 2-fluoropyrazine (1 g, 10.20 mmol) in THF (4.000 mL) was added slowly and the mixture stirred at −78° C. for 1 h. Methyl 6-chloropyridine-2-carboxylate (1.750 g, 10.20 mmol) in THF (6.000 mL) was added dropwise at between −78 and −70° C., stirred at −78° C. for 1 h. Reaction quenched with 5% citric acid at −78° C. then allow to warm to ambient temperature. Diluted with EtOAc and separated layers. Extracted with EtOAc (x1) then wash combined organics with NaHCO3 (x1), brine (x1). Dried (MgSO4), filtered and concentrated. Crude product purified by ISCO companion (80 g SiO2, 0 to 50% EtOAc/petrol) to leave title compound as an orange oil (1.12 g, 46%). 1H NMR (DMSO-d6) δ 7.90 (dd, 1H), 8.22-8.15 (dd, 2H), 8.67 (dd, 1H), 8.84 (dd, 1H). ES+238.13.
Quantity
2.066 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.488 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.